9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine
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Overview
Description
9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine is a complex organic compound that features a purine base substituted with a piperazine ring and a trifluoromethyl oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphorus oxychloride, which is used to activate the purine base for subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production would be optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine base and piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or piperazine ring .
Scientific Research Applications
9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds share structural similarities with 9-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine and exhibit similar biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are known for their wide range of biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of a purine base with a trifluoromethyl oxadiazole moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H17F3N8O |
---|---|
Molecular Weight |
382.34 g/mol |
IUPAC Name |
2-[[4-(9-ethylpurin-6-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H17F3N8O/c1-2-25-9-21-11-12(25)19-8-20-13(11)26-5-3-24(4-6-26)7-10-22-23-14(27-10)15(16,17)18/h8-9H,2-7H2,1H3 |
InChI Key |
GAZUMFSZHXDFQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F |
Origin of Product |
United States |
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